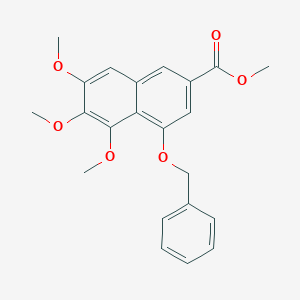
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester is a complex organic compound with the molecular formula C21H20O6 It is known for its unique structure, which includes a naphthalene ring substituted with methoxy groups and a phenylmethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid derivatives. The process may include the following steps:
Starting Material: 2-Naphthalenecarboxylic acid is used as the starting material.
Methoxylation: Introduction of methoxy groups at the 5, 6, and 7 positions of the naphthalene ring.
Phenylmethoxylation: Introduction of a phenylmethoxy group at the 4 position.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Common industrial practices include:
Catalysis: Use of acid or base catalysts to accelerate the esterification process.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Reduced naphthalene derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity and signaling pathways.
Cellular Uptake: Penetrating cell membranes and affecting intracellular processes.
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxylic acid derivatives: Compounds with similar naphthalene structures but different substituents.
Methoxy-substituted naphthalenes: Compounds with methoxy groups at various positions on the naphthalene ring.
Phenylmethoxy-substituted compounds: Compounds with phenylmethoxy groups attached to different aromatic systems.
Uniqueness
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methoxy and phenylmethoxy groups makes it a valuable compound for various applications and research studies.
特性
分子式 |
C22H22O6 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
methyl 5,6,7-trimethoxy-4-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C22H22O6/c1-24-18-11-15-10-16(22(23)27-4)12-17(19(15)21(26-3)20(18)25-2)28-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
InChIキー |
UIHPQWBUIVXXPF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CC(=CC(=C2C(=C1OC)OC)OCC3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


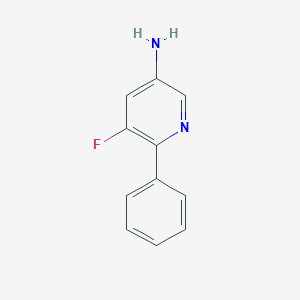
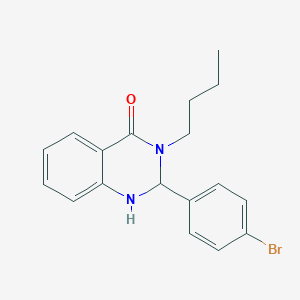
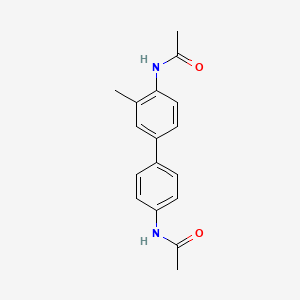
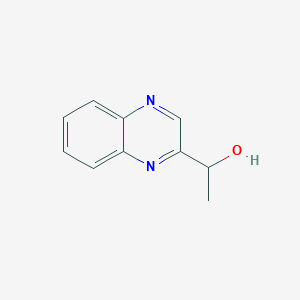



![tert-Butyl 5-bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13936466.png)
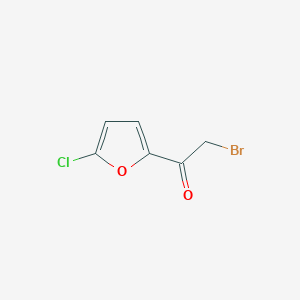
![6,8-Dibromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B13936476.png)
![1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinoline-4-thione](/img/structure/B13936486.png)
![Furo[3,2-c]pyridin-3(2H)-one hydrobromide](/img/structure/B13936498.png)
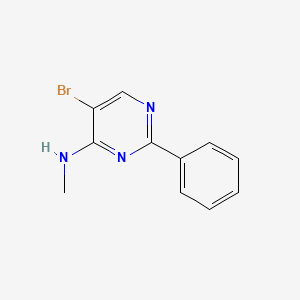
![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)
